PBS-1086 is classified as a small molecule inhibitor, specifically targeting the nuclear factor kappa B signaling pathways. It is synthesized for research and potential therapeutic applications, particularly in the context of cancer biology. The compound is listed under the Chemical Abstracts Service with the number 1246668-32-5, which facilitates its identification in scientific literature and databases .
The synthesis of PBS-1086 has been documented through various methods, primarily focusing on organic synthesis techniques. While specific detailed protocols are not extensively covered in the available literature, it is noted that the compound can be synthesized via standard organic chemistry methods involving appropriate precursors that facilitate the formation of its unique structure.
The synthesis process typically involves:
The precise reaction mechanisms and conditions remain proprietary or less documented in public sources, indicating a need for further research to elucidate these aspects fully.
PBS-1086's molecular structure features a complex arrangement that allows it to interact effectively with target proteins involved in NF-kB signaling. The structural formula includes specific functional groups that contribute to its inhibitory activity.
Key data points regarding its molecular structure include:
PBS-1086 primarily functions through its interaction with proteins involved in the NF-kB signaling pathway. The chemical reactions can be characterized by:
The mechanism of action of PBS-1086 involves:
PBS-1086 exhibits several notable physical and chemical properties:
Further studies are necessary to characterize these properties comprehensively.
PBS-1086's primary applications lie within cancer research, particularly:
PBS-1086 (IUPAC name: 2-Hydroxy-N-((1S,2S,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)quinoline-3-carboxamide) features a complex bicyclic scaffold with defined stereochemistry. The molecule contains a quinoline moiety exhibiting planar aromaticity, which facilitates π-π stacking interactions with biological targets. The 7-oxabicyclo[4.1.0]hept-3-en core adopts a rigid conformation with three chiral centers ((1S,2S,6S)-configuration), confirmed by its specified InChiKey (UJCWXUAAARPKOM-MJBXVCDLSA-N) [1]. This stereospecific arrangement is critical for target binding, as epimerization at any chiral center reduces NF-κB inhibitory activity. The norbornane-like bridge structure constrains rotational freedom, enhancing binding selectivity [1] [3].
Table 1: Atomic Composition of PBS-1086
Element | Count | Mass Contribution (Da) | Percentage |
---|---|---|---|
Carbon | 16 | 192.00 | 61.54% |
Hydrogen | 12 | 12.10 | 3.87% |
Nitrogen | 2 | 28.01 | 8.97% |
Oxygen | 5 | 80.00 | 25.62% |
PBS-1086 is a solid powder with >3-year shelf life when stored at -20°C in anhydrous conditions. It exhibits poor aqueous solubility but dissolves readily in DMSO (up to 50 mM). Stability assessments confirm integrity for ≥4 weeks at 4°C, but aqueous solutions undergo hydrolysis within 24 hours. For in vitro applications, stock solutions in DMSO remain stable for 3 months at -20°C [1]. Cyclodextrin-based formulations have been explored to enhance aqueous solubility for in vivo administration, showing 5-fold improvement in pharmacokinetic exposure [8].
The synthesis of PBS-1086 employs a stereoselective [2+2] cycloaddition to construct the strained bicyclic core, followed by amide coupling with 2-hydroxyquinoline-3-carboxylic acid. Critical intermediates include:
The final coupling occurs under Schotten-Baumann conditions (0°C, pH 8-9), yielding PBS-1086 with 85% enantiomeric purity. Purification via preparative HPLC achieves >98% chemical purity [1] [3].
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4